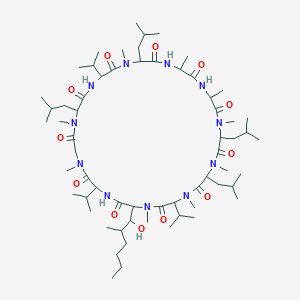
1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose is a synthetic compound that belongs to the class of purine nucleoside analogs. These compounds are known for their broad-spectrum antitumor activity, particularly targeting indolent lymphoid system malignancies. The anticancer mechanism of these analogs often involves the inhibition of DNA synthesis and the induction of apoptosis .
Méthodes De Préparation
The synthesis of 1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose typically involves multiple steps, starting from the appropriate sugar derivative. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar are protected using tert-butyldiphenylsilyl chloride under basic conditions.
Acetylation: The protected sugar is then acetylated using acetic anhydride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antitumor activity and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for cancer treatment.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose involves the inhibition of DNA synthesis, leading to the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
1-OAcetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose can be compared with other purine nucleoside analogs, such as:
- 2-Acetoxy-4-[(tert-butyldiphenylsilyl)oxy]-3-tetrahydrofuryl (3R,4S)-Benzoate
- 2,3-Furandiol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]tetrahydro-, 2-acetate 3-benzoate
These compounds share similar structural features but may differ in their specific biological activities and applications .
Propriétés
Formule moléculaire |
C29H32O6Si |
|---|---|
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
[2-acetyloxy-4-[tert-butyl(diphenyl)silyl]oxyoxolan-3-yl] benzoate |
InChI |
InChI=1S/C29H32O6Si/c1-21(30)33-28-26(34-27(31)22-14-8-5-9-15-22)25(20-32-28)35-36(29(2,3)4,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,25-26,28H,20H2,1-4H3 |
Clé InChI |
POPFJOBSNAZLJE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(C(CO1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B12098634.png)
![tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate](/img/structure/B12098635.png)












